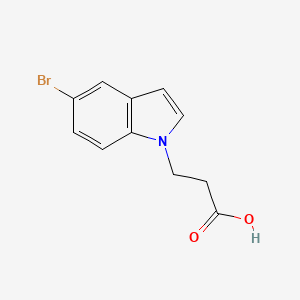

3-(5-bromo-1H-indol-1-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

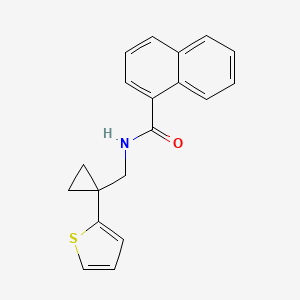

“3-(5-bromo-1H-indol-1-yl)propanoic acid” is a chemical compound that belongs to the class of indole-3-propanoic acids. It has a linear formula of C11H10BrNO2 .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, indole derivatives are generally synthesized for various biological activities . The indole scaffold has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, aiding in the development of new useful derivatives .

Molecular Structure Analysis

The molecular formula of “this compound” is C11H10BrNO2 . Its average mass is 268.107 Da and its monoisotopic mass is 266.989471 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C11H10BrNO2 . Its average mass is 268.107 Da and its monoisotopic mass is 266.989471 Da .

Scientific Research Applications

Inhibitors of Cytosolic Phospholipase A2α

3-(5-Bromo-1H-indol-1-yl)propanoic acid derivatives have been investigated for their potential as cytosolic phospholipase A2α inhibitors. This enzyme plays a crucial role in inflammatory processes. A study by Tomoo et al. (2014) designed and synthesized a series of 3-(1-aryl-1H-indol-5-yl)propanoic acids and discovered potent inhibitors showing effectiveness in enzyme assays and cell-based assays. These inhibitors demonstrated efficacy in animal models of inflammation and asthma (Tomoo et al., 2014).

Schiff Base Derivatives with Antimicrobial Activity

Radhakrishnan, Balakrishnan, and Selvaraj (2020) synthesized Schiff base derivatives containing the indole group from Tryptophan and various aldehydes. These derivatives exhibited significant antimicrobial activity, showing potential for therapeutic applications (Radhakrishnan et al., 2020).

Crystal Structure Analysis

Research by Li, Liang, and Tai (2009) focused on the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate. They analyzed the crystal structure, which is crucial for understanding the molecular interactions and properties of such compounds (Li et al., 2009).

Synthesis of Novel Derivatives

Mogulaiah, Sundar, and Tasleem (2018) worked on synthesizing novel derivatives of this compound. These derivatives were characterized through various spectroscopic techniques, contributing to the development of new compounds in this chemical class (Mogulaiah et al., 2018).

Regioselective Synthesis for Biological and Pharmaceutical Applications

Kutubi and Kitamura (2011) reported the regioselective synthesis of 3,3-bis(indol-3yl)propanoic acid derivatives using iron catalysis. These compounds are significant in biological and pharmaceutical fields due to their potential applications in drug development (Kutubi & Kitamura, 2011).

Corrosion Inhibition

Vikneshvaran and Velmathi (2019) synthesized Schiff bases from L-Tryptophan and explored their corrosion inhibition behavior on carbon steel in an acidic environment. This study shows the application of this compound derivatives in industrial corrosion control (Vikneshvaran & Velmathi, 2019).

Translocator Protein Ligand for SPECT

Srivastava et al. (2016) designed a compound based on this compound as a ligand for the translocator protein (TSPO), used in Single Photon Emission Computed Tomography (SPECT). This research highlights the compound's potential in diagnostic imaging (Srivastava et al., 2016).

Future Directions

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole-based chalcone derivatives have been reported as cox-1 and cox-2 inhibitors . This suggests that the compound may interact with its targets, leading to inhibition of these enzymes and resulting in anti-inflammatory effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Given the potential biological activities of indole derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular level. These could include anti-inflammatory effects through COX-1 and COX-2 inhibition, antiviral effects through inhibition of viral replication, anticancer effects through inhibition of cancer cell proliferation, and more .

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

Indole derivatives are known to have broad-spectrum biological activities .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

3-(5-bromoindol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c12-9-1-2-10-8(7-9)3-5-13(10)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIYIYFCVDPRAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CCC(=O)O)C=C1Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2448664.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2448666.png)

![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2448668.png)

![N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2448680.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2448684.png)

![(4-chlorophenyl)[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2448686.png)

![3-[(4-Fluorophenyl)methyl]-7-[(2-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2448687.png)